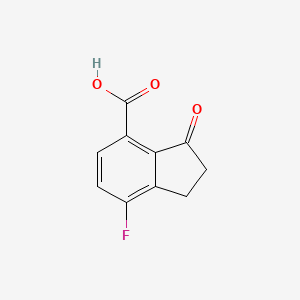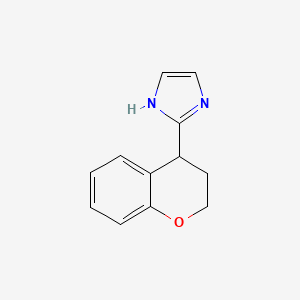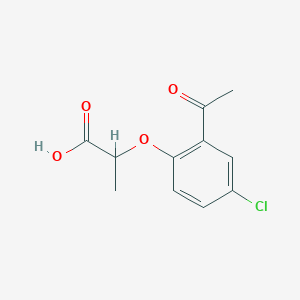![molecular formula C15H18N4O B6615111 N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide CAS No. 677304-98-2](/img/structure/B6615111.png)
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide is a compound known for its significant role as a nicotinic α-7 receptor ligand. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders such as Alzheimer’s disease and schizophrenia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide typically involves the preparation of indazole-3-carboxylic acid as a key starting material. One method involves the reaction of indazole-3-carboxylic acid with 1-azabicyclo[2.2.2]octan-3-amine under specific conditions . The reaction is usually carried out in the presence of acetic acid and water, with hydrochloric acid as a catalyst .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure safety and economic viability. The reaction is conducted in a controlled environment, often using a jacketed reactor to maintain the desired temperature and pressure . The product is then purified through crystallization or other suitable methods to achieve the required purity levels .
化学反応の分析
Types of Reactions
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in the study of nicotinic acetylcholine receptors.
Biology: Investigated for its role in modulating neurotransmitter release.
Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of pharmaceuticals targeting nicotinic receptors.
作用機序
The compound exerts its effects by binding to the nicotinic α-7 receptor, a type of acetylcholine receptor found in the brain. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling pathways. The exact molecular targets and pathways involved include the modulation of calcium ion channels and the activation of intracellular signaling cascades .
類似化合物との比較
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: Known for its role in the synthesis of tropane alkaloids.
1-Azabicyclo[2.2.2]octan-3-yl acetate: Used in various chemical synthesis applications.
Uniqueness
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide is unique due to its specific binding affinity for the nicotinic α-7 receptor, making it a valuable compound for therapeutic research and development .
特性
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCYUSKWBHUVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)




